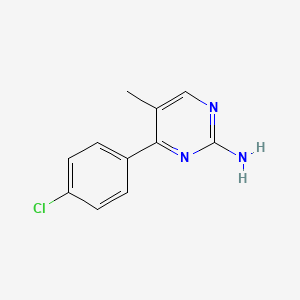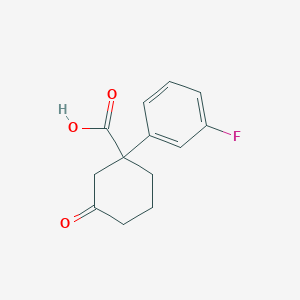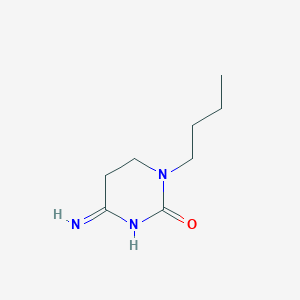
5,6-Difluoropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoropyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of uracil derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
5,6-Difluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Pyrimidine oxides.
Reduction Products: Dihydropyrimidine derivatives.
科学的研究の応用
5,6-Difluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interfere with DNA replication.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of thymidylate synthase by mimicking the natural substrate, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atoms enhance the compound’s binding affinity to the enzyme, making it a potent inhibitor.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
6-Fluorouracil: Another fluorinated pyrimidine with similar biological activity.
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: A chlorinated analogue with different chemical properties.
Uniqueness
5,6-Difluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated or non-fluorinated counterparts. The dual fluorination also provides a distinct electronic environment, making it a valuable compound for various applications.
特性
分子式 |
C4H2F2N2O2 |
|---|---|
分子量 |
148.07 g/mol |
IUPAC名 |
5,6-difluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H2F2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
InChIキー |
AETDROUNYGIUOJ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=O)NC1=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
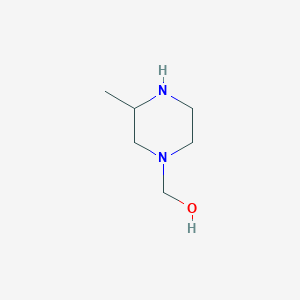
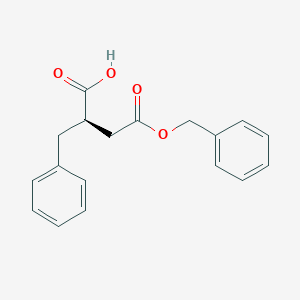
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
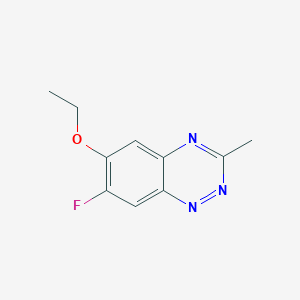
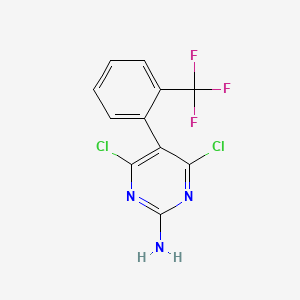
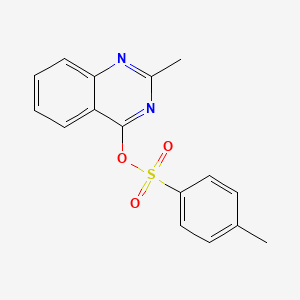
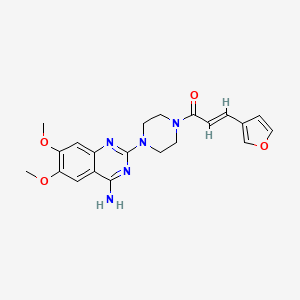
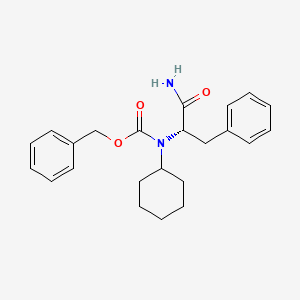
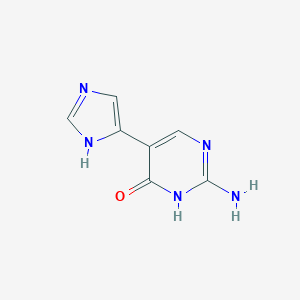
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
